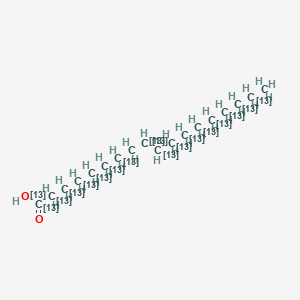

(9E)-(~13~C_18_)Octadec-9-enoic acid

Description

(9E)-Octadec-9-enoic acid, commonly known as elaidic acid, is a trans-isomer of oleic acid ((9Z)-octadec-9-enoic acid). The "9E" designation indicates a trans-configuration of the double bond at the 9th carbon of the 18-carbon chain. The notation "~13~C18" refers to a carbon-13 isotopic label, likely at specific positions (e.g., C-9 and C-10), making it a valuable tool in metabolic tracing studies .

Elaidic acid is a trans-fatty acid (TFA) naturally occurring in small amounts in ruminant fats but predominantly formed during the industrial hydrogenation of vegetable oils. Unlike its cis counterpart (oleic acid), elaidic acid is associated with adverse health effects, including increased risk of cardiovascular diseases and inflammation . However, recent studies suggest context-dependent roles; for example, in cream enriched with Lacticaseibacillus paracasei, elaidic acid may inhibit mutagenic compounds by forming micelles .

Properties

CAS No. |

312623-86-2 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

300.33 g/mol |

IUPAC Name |

(E)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 |

InChI Key |

ZQPPMHVWECSIRJ-IJPWOOJESA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]/[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

Elaidic acid serves as a reference compound in the study of fatty acid isomerization and hydrogenation processes. Its unique structure allows for the investigation of reaction kinetics and mechanisms involved in the transformation of fatty acids.

- Case Study: Research has demonstrated that elaidic acid can be synthesized through the catalytic hydrogenation of oleic acid, providing insights into the conditions required for selective trans isomer formation .

Biology

In biological research, elaidic acid is studied for its effects on cellular membranes and metabolic pathways. Its incorporation into cell membranes alters membrane fluidity, which can influence various cellular functions.

- Mechanism of Action: Elaidic acid interacts with enzymes and receptors, affecting metabolic signaling pathways. Studies indicate that it may increase plasma cholesteryl ester transfer protein (CETP) activity, potentially lowering HDL cholesterol levels .

Medicine

Elaidic acid's role in cardiovascular health has garnered attention due to its association with trans-fat-related diseases. Research focuses on understanding its impact on lipid metabolism and inflammation.

- Health Implications: Epidemiological studies suggest that high consumption of trans fats, including elaidic acid, correlates with increased risks of heart disease .

Industry

In industrial applications, elaidic acid is utilized in the production of soaps, detergents, and cosmetics due to its surfactant properties. It also finds use in food products as an emulsifying agent.

- Industrial Uses:

Comparative Analysis: Elaidic Acid vs. Oleic Acid

| Feature | Elaidic Acid (Trans) | Oleic Acid (Cis) |

|---|---|---|

| Configuration | Trans | Cis |

| Effect on Cholesterol | Increases CETP activity; lowers HDL cholesterol | Decreases LDL cholesterol; may increase HDL cholesterol |

| Biological Effects | Potentially harmful | Generally beneficial |

Chemical Reactions Analysis

Hydrogenation to Stearic Acid

(9E)-(~13~C_18_)Octadec-9-enoic acid undergoes catalytic hydrogenation to form stearic acid-13C18. This reaction is critical for studying lipid saturation mechanisms and isotopic tracer applications.

| Reaction | Conditions | ΔrH° (kJ/mol) | Reference |

|---|---|---|---|

| C₁₈H₃₄O₂ + H₂ → C₁₈H₃₆O₂ | 40 mL/min H₂, hexane solvent | -120.2 ± 2.0 |

Mechanism : The trans double bond at C9 is reduced using hydrogen gas in the presence of catalysts like palladium or nickel. The 13C labeling allows precise tracking of hydrogenation kinetics and metabolic fate in biological systems .

Catalytic Cracking for Biofuel Production

The compound participates in zeolite-catalyzed cracking to produce shorter-chain hydrocarbons, a process relevant to renewable fuel synthesis.

| Catalyst | Temperature | Feedstock | Key Products | Reference |

|---|---|---|---|---|

| ZSM-5 (16 nm pores) | 550°C | 0.87 g injected | Alkanes, alkenes (C₅–C₁₀) |

Insights : Mesoporous ZSM-5 zeolites enhance selectivity for gasoline-range hydrocarbons. The 13C labeling aids in elucidating bond cleavage patterns via GC-MS analysis .

Esterification and Amide Formation

The carboxylic acid group reacts with alcohols or amines to form isotopically labeled esters or amides, widely used in lipidomics and drug delivery studies.

Example Synthesis Protocol ( ):

-

Activation : this compound is preactivated with HCTU and DIPEA in DMF.

-

Coupling : Reacted with oleyl amine (C18:1-NH₂) to form a 13C-labeled amide.

-

Purification : Flash chromatography (Hexane/AcOEt gradient) yields >95% purity.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Activation | HCTU, DIPEA | DMF, 10 min | N/A |

| Coupling | Oleyl amine | DMF/DCM, 4 hr | ~70% |

| Deprotection | TFA/DCM | 20 min | Quantitative |

Oxidation Reactions

The trans double bond is susceptible to oxidation, forming epoxy or dihydroxy derivatives. While specific data for the 13C-labeled variant is limited, studies on unlabeled elaidic acid suggest:

-

Epoxidation : Reacts with peracids (e.g., mCPBA) to form 9,10-epoxyoctadecanoic acid-13C18 .

-

Lipoxygenase Activity : Unlike cis-oleic acid, the trans configuration inhibits enzymatic oxidation in mammalian systems .

Key Challenges and Research Gaps

Comparison with Similar Compounds

Structural Isomers: Cis vs. Trans Configuration

- Oleic Acid ((9Z)-Octadec-9-enoic Acid): The cis-isomer constitutes over 50% of olive oil and is linked to cardiovascular benefits . Key Differences:

- Physical Properties : Oleic acid has a lower melting point (−13.4°C) compared to elaidic acid (44–45°C) due to the kinked cis configuration .

Biological Impact : Oleic acid reduces LDL cholesterol, while elaidic acid increases it .

- Linoleic Acid ((9Z,12Z)-Octadeca-9,12-dienoic Acid): A polyunsaturated fatty acid (PUFA) with two cis double bonds. Essential for human health; elaidic acid lacks this nutritional role .

Saturated vs. Unsaturated Analogues

- Palmitoleic Acid ((9Z)-Hexadec-9-enoic Acid): A monounsaturated fatty acid (MUFA) with a shorter chain (C16:1). Exhibits insulin-sensitizing effects, contrasting elaidic acid’s metabolic risks .

Hydroxy Derivatives

- 18-Hydroxy-(9E)-Octadec-9-enoic Acid: A hydroxylated derivative with anti-inflammatory properties in specific contexts . Structural similarity to elaidic acid but modified bioactivity due to the hydroxyl group .

- 9(S)-HOT ((9S)-Hydroxyoctadecatrienoic Acid): A hydroxy PUFA involved in resolving inflammation, unlike elaidic acid’s pro-inflammatory role .

Isotopic Variants

- (9E)-(9,10-~13~C2)Octadec-9-enoic Acid: Carbon-13 labeled at positions 9 and 10 for isotopic tracing in metabolic studies . Chemically identical to non-labeled elaidic acid but enables tracking in lipid metabolism pathways.

Health Implications

Analytical Challenges

- Chromatographic Separation : High-resolution GC-MS is required to distinguish cis/trans isomers due to similar retention times .

- Bioactivity Profiling : Compounds with similar structures (e.g., elaidic vs. oleic acid) cluster differently in bioactivity assays, reflecting divergent molecular interactions .

Preparation Methods

Synthesis from ^13C-Labeled Precursors

The most straightforward method involves chemical synthesis starting from fully ^13C-labeled fatty acid precursors or ^13C-labeled oleic acid derivatives.

-

- Fully ^13C-labeled stearic acid or oleic acid (commercially available or synthesized).

- ^13C-labeled oleic acid can be obtained by microbial fermentation using ^13C-glucose or other ^13C-labeled substrates, followed by lipid extraction and purification.

-

- The cis double bond in natural oleic acid (9Z-octadecenoic acid) is isomerized to the trans configuration (9E) using catalytic methods such as treatment with iodine, base, or metal catalysts under controlled conditions.

- This step ensures the formation of the trans isomer without disturbing the isotopic labeling.

-

- The trans isomer is separated from cis and other isomers by chromatographic techniques such as silver-ion chromatography, which exploits the different affinities of cis and trans double bonds to silver ions.

Chemical Synthesis via Carbon Chain Assembly

3.2.1 Stepwise Chain Elongation:

- Using ^13C-labeled building blocks (e.g., ^13C-labeled acetyl-CoA or malonyl-CoA analogs), fatty acid chains can be assembled enzymatically or chemically.

- This approach is more complex but allows precise control over isotopic incorporation and double bond placement.

3.2.2 Wittig or Horner-Wadsworth-Emmons Reactions:

- These olefination reactions can be used to introduce the trans double bond at the 9th carbon by coupling appropriate ^13C-labeled aldehydes and phosphonium ylides or phosphonates.

Detailed Experimental Procedures and Findings

The following table summarizes key experimental methods reported in the literature for the preparation of oleic acid derivatives, which can be adapted for ^13C-labeled compounds.

Note: The yields and conditions are derived from analogous oleic acid chemistry and are applicable to ^13C-labeled derivatives with appropriate isotope preservation techniques.

Isotopic Labeling Considerations

- The use of fully ^13C-labeled glucose or acetate as metabolic precursors in microbial or enzymatic synthesis is a common approach to obtain ^13C-labeled fatty acids.

- Chemical synthesis routes must avoid conditions that could cause isotope exchange or loss of label integrity.

- Purification steps should minimize exposure to strong acids or bases that might cause isotopic scrambling.

Analytical Verification

- NMR Spectroscopy: ^13C NMR is used to confirm the isotopic enrichment and the position/configuration of the double bond.

- Mass Spectrometry: High-resolution MS confirms the molecular weight increase due to ^13C incorporation.

- Chromatography: Silver-ion HPLC or GC-MS separates cis/trans isomers and confirms purity.

Summary Table: Preparation Methods Comparison

| Preparation Method | Starting Material | Key Reaction | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Microbial biosynthesis with ^13C substrates | ^13C-glucose or acetate | Fermentation and lipid extraction | Variable (up to 80%) | High isotopic purity, natural stereochemistry | Requires fermentation facilities |

| Chemical isomerization of ^13C-oleic acid | ^13C-cis-oleic acid | Iodine or base-catalyzed isomerization | ~85 | Simple, preserves isotopes | Requires careful control to avoid side reactions |

| Carbonyldiimidazole activation and amidation | ^13C-oleic acid | Coupling with amines in acetonitrile | 88.9 | High yield, mild conditions | Multi-step, requires purification |

| Solid-phase synthesis coupling | ^13C-oleic acid | Resin-bound amide formation | ~70 | Enables complex molecule synthesis | More complex, costly reagents |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the stereochemistry and isotopic labeling of (9E)-13C18-octadec-9-enoic acid?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the (9E) configuration and 13C labeling. The trans double bond (E-configuration) shows distinct coupling constants in 1H NMR (J = 12–16 Hz for trans vs. 6–10 Hz for cis). 13C NMR identifies isotopic enrichment at C18, with chemical shifts around δ 180 ppm for the carboxyl carbon. Infrared (IR) spectroscopy verifies the carboxylic acid group (broad O-H stretch at 2500–3300 cm⁻¹, C=O at 1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (282.46 g/mol for unlabeled; isotopic peaks indicate 13C incorporation) .

Q. How is (9E)-octadec-9-enoic acid synthesized in isotopically labeled forms for metabolic tracing studies?

- Answer : Labeled variants are synthesized via catalytic deuteration or 13C-acetate incorporation in microbial systems (e.g., yeast or algae). For 13C18 labeling, stearic acid (C18:0) is enzymatically desaturated using Δ9-desaturase, followed by purification via reversed-phase HPLC. Purity (>99%) is confirmed by GC-MS and thin-layer chromatography (TLC) with iodine vapor visualization .

Q. What are the standard protocols for quantifying (9E)-octadec-9-enoic acid in biological matrices?

- Answer : Use liquid-liquid extraction (e.g., Folch method with chloroform:methanol) followed by derivatization to methyl esters for GC-MS analysis. For LC-MS/MS, electrospray ionization in negative mode monitors m/z 281.2 → 281.2 (carboxylate anion). Calibration curves with internal standards (e.g., heptadecanoic acid-d33) ensure accuracy .

Advanced Research Questions

Q. How can contradictory data on the pro-inflammatory vs. anti-inflammatory effects of (9E)-octadec-9-enoic acid derivatives be resolved?

- Answer : Discrepancies often arise from differences in cell models (primary vs. immortalized), concentration ranges, or purity. Standardize experimental conditions:

- Use primary macrophages from consistent genetic backgrounds.

- Validate compound purity via HPLC (>98%) and exclude endotoxin contamination (LAL assay).

- Employ dose-response curves (1–100 μM) and compare with structurally similar controls (e.g., oleic acid). Mechanistic studies (e.g., siRNA knockdown of PPAR-γ) clarify signaling pathways .

Q. What experimental designs mitigate isotopic scrambling in 13C18-labeled (9E)-octadec-9-enoic acid during in vivo tracer studies?

- Answer : To prevent label dilution:

- Administer the compound via controlled diets (e.g., 2% w/w in chow) to avoid overloading metabolic pathways.

- Use pulse-chase protocols with timed sampling of plasma and tissues.

- Analyze 13C enrichment via high-resolution LC-Orbitrap MS, monitoring m/z shifts in downstream metabolites (e.g., acylcarnitines). Compare with unlabeled controls to confirm tracer fidelity .

Q. How do solvent polarity and temperature affect the stability of (9E)-octadec-9-enoic acid during long-term storage?

- Answer : Stability tests show:

| Condition | Degradation Rate (%/month) |

|---|---|

| -20°C, argon atmosphere | <0.5% |

| 4°C, exposed to air | 3.2% |

| RT, dissolved in DMSO | 8.7% |

| Store in amber vials under argon at -80°C. Confirm integrity every 6 months via GC-FID and peroxide value assays . |

Q. What computational methods predict the interaction of (9E)-octadec-9-enoic acid with lipid bilayer membranes?

- Answer : Molecular dynamics (MD) simulations (GROMACS or NAMD) model insertion kinetics. Parameters:

- Force field: CHARMM36 for lipids.

- Simulation time: ≥200 ns.

- Analyze membrane thickness, lateral diffusion, and lipid tail order parameters. Compare with experimental data (e.g., small-angle X-ray scattering) to validate .

Methodological Guidelines

- Data Contradiction Analysis : When conflicting bioactivity results arise, perform meta-analysis using PRISMA guidelines. Assess bias via funnel plots and statistical heterogeneity (I² >50% indicates significant variability) .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines. Include sample size justification and randomization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.